molecular formula C32H43N7O11S B1199807 4-Amino-5-(4-hydroxyphenyl)-3-oxopentanoic acid--2-amino-5-(methanesulfinyl)-4-nitrophenylalanyl-N-(aminoacetyl)-N-butanoylprolinamide (1/1)

4-Amino-5-(4-hydroxyphenyl)-3-oxopentanoic acid--2-amino-5-(methanesulfinyl)-4-nitrophenylalanyl-N-(aminoacetyl)-N-butanoylprolinamide (1/1)

Cat. No. B1199807
M. Wt: 733.8 g/mol
InChI Key: PZOXHYSFXUPLOQ-YYPVNEGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-(4-hydroxyphenyl)-3-oxopentanoic acid--2-amino-5-(methanesulfinyl)-4-nitrophenylalanyl-N-(aminoacetyl)-N-butanoylprolinamide (1/1), also known as 4-Amino-5-(4-hydroxyphenyl)-3-oxopentanoic acid--2-amino-5-(methanesulfinyl)-4-nitrophenylalanyl-N-(aminoacetyl)-N-butanoylprolinamide (1/1), is a useful research compound. Its molecular formula is C32H43N7O11S and its molecular weight is 733.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-(4-hydroxyphenyl)-3-oxopentanoic acid--2-amino-5-(methanesulfinyl)-4-nitrophenylalanyl-N-(aminoacetyl)-N-butanoylprolinamide (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-(4-hydroxyphenyl)-3-oxopentanoic acid--2-amino-5-(methanesulfinyl)-4-nitrophenylalanyl-N-(aminoacetyl)-N-butanoylprolinamide (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-5-(4-hydroxyphenyl)-3-oxopentanoic acid--2-amino-5-(methanesulfinyl)-4-nitrophenylalanyl-N-(aminoacetyl)-N-butanoylprolinamide (1/1)

Molecular Formula

C32H43N7O11S

Molecular Weight

733.8 g/mol

IUPAC Name

(2S)-N-(2-aminoacetyl)-1-[(2S)-2-amino-3-(2-amino-5-methylsulfinyl-4-nitrophenyl)propanoyl]-N-butanoylpyrrolidine-2-carboxamide;(4S)-4-amino-5-(4-hydroxyphenyl)-3-oxopentanoic acid

InChI

InChI=1S/C21H30N6O7S.C11H13NO4/c1-3-5-18(28)26(19(29)11-22)21(31)15-6-4-7-25(15)20(30)14(24)8-12-9-17(35(2)34)16(27(32)33)10-13(12)23;12-9(10(14)6-11(15)16)5-7-1-3-8(13)4-2-7/h9-10,14-15H,3-8,11,22-24H2,1-2H3;1-4,9,13H,5-6,12H2,(H,15,16)/t14-,15-,35?;9-/m00/s1

InChI Key

PZOXHYSFXUPLOQ-YYPVNEGQSA-N

Isomeric SMILES

CCCC(=O)N(C(=O)CN)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC(=C(C=C2N)[N+](=O)[O-])S(=O)C)N.C1=CC(=CC=C1C[C@@H](C(=O)CC(=O)O)N)O

Canonical SMILES

CCCC(=O)N(C(=O)CN)C(=O)C1CCCN1C(=O)C(CC2=CC(=C(C=C2N)[N+](=O)[O-])S(=O)C)N.C1=CC(=CC=C1CC(C(=O)CC(=O)O)N)O

synonyms

2-Met-4-(4-nitro)-Phe-5-ProNH2-enkephalin
BW 942C
BW-942-C
BW-942C
enkephalin, Met(2)-4-nitro-Phe(4)-ProNH2(5)-
enkephalin, methionyl(2)-4-nitrophenylalanyl(4)-prolinamide(5)-
Tyr-Met-O-Gly-4-NO2-Phe-Pro-NH2
tyrosyl-methionyl-O-glycyl-para-nitro-phenylalanyl-prolinamide

Origin of Product

United States

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